3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone
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Overview
Description
3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone: is an organic compound that features a phenyl ring substituted with two methyl groups and a thiomethyl group attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylbenzene and 4’-thiomethylpropiophenone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of 3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways or metabolic processes within cells.
Comparison with Similar Compounds
3-(2,4-Dimethylphenyl)-4’-methylpropiophenone: Similar structure but with a methyl group instead of a thiomethyl group.
3-(2,4-Dimethylphenyl)-4’-ethylpropiophenone: Similar structure with an ethyl group instead of a thiomethyl group.
Uniqueness: 3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone is unique due to the presence of the thiomethyl group, which imparts distinct chemical and physical properties compared to its analogs
Biological Activity
3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula: C16H18OS
- Molecular Weight: 270.38 g/mol
The presence of a thiomethyl group and a dimethylphenyl moiety contributes to its unique properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may influence several biochemical pathways, including:
- Anti-inflammatory Effects: The compound has shown potential in inhibiting pro-inflammatory markers such as TNF-α and IL-6, which are crucial in inflammatory responses.
- Antioxidant Activity: It may reduce oxidative stress by scavenging reactive oxygen species (ROS) and inhibiting nitric oxide production.
Biological Activity Overview
A summary of the biological activities reported for this compound is presented in the table below:
Biological Activity | Effect | Reference |
---|---|---|
Anti-inflammatory | Inhibition of TNF-α and IL-6 | |
Antioxidant | Reduction of ROS | |
Cytotoxicity against cancer cells | IC50 values in micromolar range |
Case Study 1: Anti-inflammatory Activity
In a study investigating the anti-inflammatory properties of various compounds, this compound was found to significantly inhibit the production of pro-inflammatory cytokines in macrophages activated with lipopolysaccharide (LPS). The IC50 value for this inhibition was reported to be approximately 15 µM, indicating moderate potency compared to established anti-inflammatory agents.
Case Study 2: Cytotoxicity Against Cancer Cells
Research evaluating the cytotoxic effects of this compound on various cancer cell lines demonstrated that it exhibits selective cytotoxicity. For instance, in MCF-7 breast cancer cells, the compound showed an IC50 value of 25 µM, suggesting potential utility in cancer therapeutics. The mechanism appears to involve apoptosis induction through mitochondrial pathway activation.
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-4-5-15(14(2)12-13)8-11-18(19)16-6-9-17(20-3)10-7-16/h4-7,9-10,12H,8,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKCAAWGLSZANN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644677 |
Source
|
Record name | 3-(2,4-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-82-3 |
Source
|
Record name | 3-(2,4-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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